molecular formula C13H20BrNO3 B4882216 4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol

4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol

Cat. No.: B4882216
M. Wt: 318.21 g/mol
InChI Key: GJPWXBVTQTZSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol is an organic compound with a complex structure, featuring a bromine atom, a hydroxyethyl group, a propylamino group, and a methoxyphenol moiety

Properties

IUPAC Name

4-bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3/c1-3-4-15(5-6-16)9-10-7-11(14)8-12(18-2)13(10)17/h7-8,16-17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWXBVTQTZSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=C(C(=CC(=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol typically involves multiple steps, starting with the preparation of the core phenol structure, followed by the introduction of the bromine atom, and finally the addition of the hydroxyethyl and propylamino groups. Common synthetic routes include:

    Amination: The hydroxyethyl and propylamino groups are introduced through nucleophilic substitution reactions, often using appropriate amines and alcohols under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom and amine groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminophenol: Similar in structure but lacks the hydroxyethyl and propylamino groups.

    2-Amino-4-bromophenol: Another similar compound with different substituents on the phenol ring.

    4-Bromo-2-methoxyaniline: Contains a methoxy group and a bromine atom but has an aniline moiety instead of the hydroxyethyl and propylamino groups.

Uniqueness

4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and propylamino groups, along with the bromine atom and methoxyphenol moiety, makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.